molecular formula C10H16O2 B162929 1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- CAS No. 1727-75-9

1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl-

Cat. No. B162929
CAS RN: 1727-75-9
M. Wt: 168.23 g/mol
InChI Key: RYUSIXWROTZULH-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- is a chemical compound commonly known as TMA. It is a bicyclic compound that belongs to the family of cyclopentenones. TMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

TMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMA has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, TMA has been shown to exhibit herbicidal properties and has been studied for its potential use as a natural pesticide. In materials science, TMA has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of TMA is not fully understood. However, studies have shown that it may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. TMA has also been shown to interact with metal ions, which may play a role in its anti-cancer and drug delivery properties.
Biochemical and Physiological Effects:
TMA has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to exhibit herbicidal properties in plant systems. In addition, TMA has been shown to form stable complexes with metal ions, which may play a role in its drug delivery properties.

Advantages and Limitations for Lab Experiments

One of the advantages of TMA is its potential use as a building block for the synthesis of novel materials with unique properties. TMA is also relatively easy to synthesize and purify. However, one of the limitations of TMA is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of TMA. One potential direction is the further exploration of its anti-inflammatory and anti-cancer properties, particularly in the context of drug development. Another potential direction is the investigation of its potential use as a natural pesticide in agriculture. In addition, the synthesis of novel materials using TMA as a building block is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of TMA and its interactions with metal ions.

properties

CAS RN

1727-75-9

Product Name

1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl-

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2,3,3-trimethylcyclopenten-1-yl)acetic acid

InChI

InChI=1S/C10H16O2/c1-7-8(6-9(11)12)4-5-10(7,2)3/h4-6H2,1-3H3,(H,11,12)

InChI Key

RYUSIXWROTZULH-UHFFFAOYSA-N

SMILES

CC1=C(CCC1(C)C)CC(=O)O

Canonical SMILES

CC1=C(CCC1(C)C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was made of β-campholenic aldehyde (150 g) in acetone (2 liters) and cooled to 0° C. Oxidizing agent was prepared from 169 ml conc. sulfuric acid, 736 ml water and 292 g of sodium dichromate (Na2Cr2O7.2H2O). The reagent (375 ml) was added to the solution at 0° C. over a period of 30 minutes. After an additional 15 minutes at 0° C. the acetone was removed by decantation and the residual chromium salts were washed with an additional 200 ml acetone. The combined acetone solution was concentrated, the residue taken up in 10% aqueous sodium hydroxide (1 liter) and the solution washed with CH2Cl2 (2×1 liter). The aqueous phase was acidified with 25% sulfuric acid followed by extraction with CH2Cl2 (2×1 liter). Concentration of the dried CH2Cl2 solution yielded an oil (73 g) which was distilled under reduced pressure to give 53 g of a yellowish liquid; bp 102° C. @ 1.1 mm Hg; crystallized upon standing; analysis: (CW 20M fused silica column, 190° C.) 96% β-campholenic acid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step Two
Name
Quantity
736 mL
Type
reactant
Reaction Step Two
Quantity
292 g
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
375 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Name

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